molecular formula C19H31BrN2O3 B315865 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

Cat. No.: B315865
M. Wt: 415.4 g/mol
InChI Key: JPZGSTVSKVPQLX-UHFFFAOYSA-N
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Description

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylamino group, and an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Aminomethylation: The tert-butylamino group is introduced through a reaction with tert-butylamine and formaldehyde.

    Ethoxylation: The ethoxy group is added using an ethylating agent such as ethyl iodide.

    Acylation: The final step involves the acylation of the phenoxy group with tert-butylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The ethoxyphenoxy moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromine atom.

    Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A related compound with a similar ethoxyphenoxy structure.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Another compound with a bromine atom and tert-butyl group.

Uniqueness

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H31BrN2O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C19H31BrN2O3/c1-8-24-15-10-13(11-21-18(2,3)4)9-14(20)17(15)25-12-16(23)22-19(5,6)7/h9-10,21H,8,11-12H2,1-7H3,(H,22,23)

InChI Key

JPZGSTVSKVPQLX-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C

Origin of Product

United States

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